Benzyl (3-fluoro-4-morpholinophenyl)carbamate CAS 168828-81-7 properties
Benzyl (3-fluoro-4-morpholinophenyl)carbamate CAS 168828-81-7 properties
An In-depth Technical Guide to Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS 168828-81-7)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl (3-fluoro-4-morpholinophenyl)carbamate, a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its chemical and physical properties, established synthetic routes, critical applications in drug development, and the analytical methodologies required for its characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Identity and Properties
Benzyl (3-fluoro-4-morpholinophenyl)carbamate is a fluorinated heterocyclic building block that has garnered significant attention for its role as a key precursor in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure uniquely integrates a fluorobenzene ring, a morpholine moiety, and a benzyl carbamate protecting group. This combination of functional groups provides a versatile platform for complex organic synthesis.
Synonyms: N-Benzyloxycarbonyl-3-fluoro-4-morpholinoaniline, (3-Fluoro-4-morpholinophenyl)carbamic Acid Benzyl Ester, Linezolid Intermediate 1.[2]
Physicochemical Data
The compound's physical and chemical characteristics are crucial for its handling, storage, and application in synthetic protocols. The data below has been consolidated from various chemical suppliers and literature sources.
| Property | Value | References |
| CAS Number | 168828-81-7 | [1][2] |
| Molecular Formula | C₁₈H₁₉FN₂O₃ | [2] |
| Molecular Weight | 330.35 g/mol | [3] |
| Appearance | White to off-white or almost white powder/crystal | |
| Melting Point | 123.0 to 127.0 °C | |
| Boiling Point | 451.8 ± 45.0 °C at 760 mmHg (Predicted) | |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |
| Purity | Typically ≥98.0% (by HPLC) | |
| Flash Point | 227.0 ± 28.7 °C (Predicted) |
Synthesis and Reaction Pathway
The synthesis of Benzyl (3-fluoro-4-morpholinophenyl)carbamate is a multi-step process that hinges on the initial formation of its core aniline precursor, 3-fluoro-4-morpholinoaniline. The subsequent protection of the aniline's amino group with a benzyl carbamate (Cbz or Z group) yields the final product. This protecting group strategy is fundamental in multi-step synthesis, as it prevents the highly reactive amine from participating in unwanted side reactions, thereby ensuring high yield and purity in subsequent steps.
Synthesis of the Precursor: 3-fluoro-4-morpholinoaniline
A common and efficient route involves a nucleophilic aromatic substitution (SₙAr) reaction followed by a nitro group reduction.[4]
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Step 1: Nucleophilic Aromatic Substitution (SₙAr): 1,2-Difluoro-4-nitrobenzene is reacted with morpholine. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated and is readily displaced by the nucleophilic morpholine. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine.[4]
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Step 2: Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine. A common method for this transformation is using iron powder in the presence of an acid catalyst like ammonium chloride, which is effective and industrially scalable.[4] This step produces 3-fluoro-4-morpholinoaniline.[4][5]
Carbamate Protection
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Step 3: Benzyl Carbamate Formation: The resulting 3-fluoro-4-morpholinoaniline is then reacted with a suitable Cbz-donating reagent, such as benzyl chloroformate, in the presence of a base. The base neutralizes the HCl byproduct, driving the reaction to completion and yielding the target compound, Benzyl (3-fluoro-4-morpholinophenyl)carbamate.
The entire workflow is a self-validating system; successful isolation of the precursor in high purity in Step 2 is a critical control point that ensures the efficiency of the final protection step.
Caption: Synthetic workflow for Benzyl (3-fluoro-4-morpholinophenyl)carbamate.
Applications in Pharmaceutical and Materials Science
The primary and most well-documented application of this compound is as a critical intermediate in the synthesis of the antibiotic, Linezolid.[6]
Keystone Intermediate for Linezolid
Linezolid (CAS 165800-03-3) was the first member of the oxazolidinone class of antibiotics and is vital for treating infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7]
The synthesis of Linezolid from Benzyl (3-fluoro-4-morpholinophenyl)carbamate proceeds via the formation of the core oxazolidinone ring. The carbamate-protected aniline is reacted with an epoxide, such as (R)-bromomethyloxirane or (R)-glycidyl butyrate, which introduces the three-carbon unit that cyclizes to form the 2-oxazolidinone heterocycle.[1] The benzyl carbamate group is a stable protecting group under these conditions and is removed in a later step. The fluorine atom on the phenyl ring is known to enhance the antibacterial efficacy of the final drug molecule.
Caption: Role as a key intermediate in the synthesis of Linezolid.
Emerging Applications
Beyond its established role, research has indicated other potential uses for this versatile molecule:
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Cancer Therapy: It has been used as an intermediate to synthesize glucose uptake inhibitors aimed at suppressing the growth of cancer cells.[1]
-
Non-Linear Optics (NLO): A theoretical study highlighted that Benzyl (3-fluoro-4-morpholinophenyl)carbamate possesses a large first-order hyperpolarizability, suggesting potential for use in non-linear optical materials.[1]
Analytical Characterization Protocols
Rigorous quality control is essential for any pharmaceutical intermediate. Each batch must be validated to ensure high purity and structural integrity.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound, with a typical specification of ≥98.0%.
-
Protocol Outline:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Preparation: Accurately weigh a reference standard of the compound and dissolve it in a suitable diluent to a known concentration.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (area percent method).
-
Structural Confirmation
Spectroscopic methods are used to confirm the chemical structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to verify the proton and carbon framework of the molecule, confirming the presence of the morpholine, fluorophenyl, and benzyl groups.
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as the N-H and C=O stretches of the carbamate group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling this chemical.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[8]
-
Hazard Statement (H302): Harmful if swallowed.
-
Precautionary Statement (P301 + P312 + P330): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[8]
-
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid dust inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment to maintain its integrity.
Conclusion
Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS 168828-81-7) is more than a simple chemical intermediate; it is a critical enabler in the production of life-saving antibiotics like Linezolid. Its well-defined physicochemical properties, established synthetic pathways, and the strategic role of its carbamate protecting group make it an indispensable tool for medicinal chemists. While its primary application remains in the pharmaceutical industry, emerging research into materials science and oncology suggests a broader potential for this versatile molecule. The protocols and data presented in this guide underscore the technical foundation required to effectively and safely utilize this compound in research and development.
References
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Wuhan Disha Import & Export Co., Ltd. (n.d.). Exploring N-Benzyloxycarbonyl-3-Fluoro-4-Morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
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ChemBK. (2024). Intermediate of Linezolid 3. Retrieved from [Link]
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LookChem. (n.d.). Cas 212325-40-1, methyl-(3-fluoro-4-morpholinophenyl)carbamate. Retrieved from [Link]
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Tuzuk AI. (n.d.). Benzyl (3-Fluoro-4-morpholinophenyl)carbamate. Retrieved from [Link]
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ResearchGate. (2023). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
- Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
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Apicule. (n.d.). Carbamic acid, N-(3-fluoro-4-(4-morpholinyl)phenyl)-, phenylmethyl ester (CAS No 168828-81-7). Retrieved from [Link]
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Sci-Supplies. (n.d.). Benzyl (3-Fluoro-4-morpholinophenyl)carbamate>98.0%(HPLC)(N)25g. Retrieved from [Link]
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PharmaCompass. (2025). Benzyl (3-Fluoro-4-morpholinophenyl)carbamate: A Critical Pharmaceutical Intermediate. Retrieved from [Link]
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Protheragen. (n.d.). Linezolid Benzyl Impurity. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]
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Oakwood Chemical. (n.d.). Benzyl (3-fluoro-4-morpholinophenyl)carbamate. Retrieved from [Link]
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